3-Chloro-2-methylbiphenyl

概述

描述

3-Chloro-2-methylbiphenyl is a useful research compound. Its molecular formula is C13H11Cl and its molecular weight is 202.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Chloro-2-methylbiphenyl (C13H11Cl), a chlorinated biphenyl compound, has garnered attention due to its potential biological activities and implications for human health and the environment. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that elucidate its effects on various biological systems.

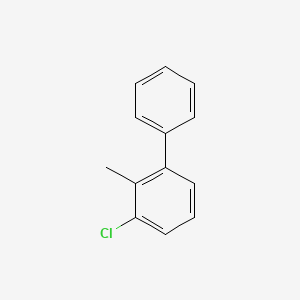

This compound is characterized by its biphenyl structure with a chlorine atom and a methyl group attached to the aromatic rings. Its chemical formula is C13H11Cl, and it has a molecular weight of 220.68 g/mol. The compound is part of a larger class of polychlorinated biphenyls (PCBs), which have been extensively studied for their environmental persistence and toxicity.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 220.68 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 270 °C |

| Density | 1.18 g/cm³ |

| Solubility in Water | Low (insoluble) |

Toxicological Studies

Research indicates that this compound exhibits various toxicological effects in laboratory settings. Notably, studies have shown that exposure can lead to significant biochemical alterations in animal models.

Case Study: Liver and Kidney Toxicity

A study conducted on Fischer 344/N rats and B6C3F1 mice demonstrated that repeated oral administration of this compound resulted in liver necrosis and kidney damage at higher doses. Specifically, doses of 300 mg/kg bw caused focal necrosis in the liver, while kidney degeneration was observed in mice at doses exceeding 500 mg/kg bw .

Mutagenicity and Genotoxicity

The compound has been evaluated for its mutagenic potential using various assays. In vitro studies revealed that this compound induced chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells, indicating its genotoxic properties . Furthermore, it was shown to be mutagenic to certain bacterial strains under specific conditions, suggesting a potential risk for genetic damage.

Environmental Impact

As a member of the PCB family, this compound poses environmental risks due to its persistence and bioaccumulation potential. The U.S. Environmental Protection Agency (EPA) has highlighted concerns regarding the carcinogenicity of PCBs, including their ability to induce tumors in laboratory animals .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Endocrine Disruption : As with other chlorinated biphenyls, there is concern regarding its ability to disrupt endocrine function, potentially affecting reproductive health.

- Immune Response Modulation : Studies suggest that exposure can alter immune responses in animal models, which may have implications for disease susceptibility.

Table 2: Summary of Biological Effects

| Effect | Observed Outcome |

|---|---|

| Liver Toxicity | Necrosis at high doses |

| Kidney Toxicity | Degeneration observed in mice |

| Mutagenicity | Induction of chromosomal aberrations |

| Endocrine Disruption | Potential interference with hormonal functions |

科学研究应用

Organic Synthesis

3-Chloro-2-methylbiphenyl serves as a vital intermediate in the synthesis of pyrethroid insecticides , which are widely used due to their effectiveness against various pests while being relatively safe for mammals. The compound's reactivity allows for the formation of various derivatives that can be tailored for specific applications.

Material Science

The compound is employed in developing advanced materials, including polymers and coatings. Its unique chemical properties enable modifications that enhance material performance in industrial applications.

Case Study 1: Synthesis of Pyrethroids

A notable study focused on synthesizing pyrethroid insecticides using this compound as an intermediate. The researchers utilized a nickel(II) chloride-catalyzed cross-coupling reaction, demonstrating an efficient method that reduced costs and environmental impact by eliminating toxic reagents .

Case Study 2: Material Development

Research into the application of this compound in polymer science highlighted its role in enhancing thermal stability and mechanical properties of polymer composites. By incorporating this compound into polymer matrices, significant improvements in performance were observed, making it suitable for high-performance applications.

属性

IUPAC Name |

1-chloro-2-methyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXJARJANRFDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404753 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-24-9 | |

| Record name | 3-Chloro-2-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Chloro-2-methylbiphenyl in the synthesis of 2-methyl-3-phenyl benzyl alcohol?

A1: this compound serves as a crucial intermediate in the synthesis of 2-methyl-3-phenyl benzyl alcohol as described in the research paper []. The synthesis involves a multi-step process where 2,6-dichlorotoluene undergoes a formatting reaction in tetrahydrofuran and subsequently reacts with benzene bromide in the presence of a catalyst to yield this compound []. This intermediate then undergoes further reactions to ultimately produce the desired 2-methyl-3-phenyl benzyl alcohol [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。